PF-5006739 PF-5006739 PF-5006739 is a Potent CK1δ/ε inhibitor. PF-5006739 attenuates opioid drug-seeking behavior. PF-5006739 possesses a desirable profile, with low nanomolar in vitro potency for CK1δ/ε (IC50 = 3.9 and 17.0 nM, respectively) and high kinome selectivity. In vivo, PF-5006739 demonstrated robust centrally mediated circadian rhythm phase-delaying effects in both nocturnal and diurnal animal models. Further, PF-5006739 dose-dependently attenuated opioid drug-seeking behavior in a rodent operant reinstatement model in animals trained to self-administer fentanyl.
Brand Name: Vulcanchem
CAS No.: 1293395-67-1
VCID: VC0539276
InChI: InChI=1S/C22H22FN7O/c23-16-3-1-15(2-4-16)20-21(19-5-9-25-22(24)27-19)30(14-26-20)18-6-10-29(11-7-18)13-17-8-12-31-28-17/h1-5,8-9,12,14,18H,6-7,10-11,13H2,(H2,24,25,27)
SMILES: C1CN(CCC1N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F)CC5=NOC=C5
Molecular Formula: C22H22FN7O
Molecular Weight: 419.5 g/mol

PF-5006739

CAS No.: 1293395-67-1

Cat. No.: VC0539276

Molecular Formula: C22H22FN7O

Molecular Weight: 419.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

PF-5006739 - 1293395-67-1

Specification

CAS No. 1293395-67-1
Molecular Formula C22H22FN7O
Molecular Weight 419.5 g/mol
IUPAC Name 4-[5-(4-fluorophenyl)-3-[1-(1,2-oxazol-3-ylmethyl)piperidin-4-yl]imidazol-4-yl]pyrimidin-2-amine
Standard InChI InChI=1S/C22H22FN7O/c23-16-3-1-15(2-4-16)20-21(19-5-9-25-22(24)27-19)30(14-26-20)18-6-10-29(11-7-18)13-17-8-12-31-28-17/h1-5,8-9,12,14,18H,6-7,10-11,13H2,(H2,24,25,27)
Standard InChI Key XPWHRQHBPRSUAW-UHFFFAOYSA-N
SMILES C1CN(CCC1N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F)CC5=NOC=C5
Canonical SMILES C1CN(CCC1N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F)CC5=NOC=C5
Appearance Solid powder

Introduction

Chemical Properties and Structure

Chemical Identity

PF-5006739 is chemically identified as 4-[4-(4-Fluorophenyl)-1-[1-(3-isoxazolylmethyl)-4-piperidinyl]-1H-imidazol-5-yl]-2-pyrimidinamine . This novel compound belongs to the class of 4-[4-(4-fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]pyrimidin-2-amine derivatives that were specifically designed using structure-based drug design approaches . The compound is registered with CAS number 1293395-67-1, which serves as its unique identifier in chemical databases and regulatory documentation .

Physical and Molecular Properties

PF-5006739 possesses specific physical and molecular characteristics that contribute to its pharmacological profile. These properties are summarized in the table below:

PropertyValue
Molecular FormulaC22H22FN7O
Molecular Weight419.4548 g/mol
Physical StateSolid
Purity (Commercial)≥98%
CAS Number1293395-67-1

The compound contains a fluorophenyl group, an imidazole ring, a pyrimidinamine moiety, and a piperidinyl group substituted with an isoxazolylmethyl group, creating a complex structure optimized for target binding .

Pharmacological Profile

Mechanism of Action

PF-5006739 functions primarily as a dual inhibitor of casein kinase 1 delta (CK1δ) and casein kinase 1 epsilon (CK1ε), two closely related serine/threonine kinases that play crucial roles in regulating circadian rhythms and other physiological processes . These kinases are instrumental in controlling the phosphorylation status of clock proteins, particularly PER proteins, which are central components of the molecular circadian clock mechanism .

By inhibiting CK1δ/ε, PF-5006739 modulates the phosphorylation and subsequent degradation of PER proteins, thereby influencing the timing and amplitude of circadian oscillations . This mechanism explains the compound's observed effects on circadian phase-shifting and rhythm enhancement in both cellular and animal models.

Potency and Selectivity

A distinguishing feature of PF-5006739 is its exceptional potency against its target kinases. The compound demonstrates remarkable in vitro inhibitory activity with IC50 values of 3.9 nM for CK1δ and 17.0 nM for CK1ε . This approximately 4-fold selectivity for CK1δ over CK1ε may contribute to its specific pharmacological profile.

More importantly, PF-5006739 exhibits high selectivity across the kinome, addressing a significant challenge in kinase inhibitor development. This selectivity profile enhances its potential as a therapeutic agent by minimizing off-target effects, which have historically limited the clinical utility of many kinase inhibitors .

Preclinical Research Findings

Circadian Rhythm Modulation

One of the most well-documented effects of PF-5006739 is its ability to modulate circadian rhythms. In preclinical studies, the compound demonstrated robust centrally mediated circadian rhythm phase-delaying effects in both nocturnal and diurnal animal models . This property is directly related to its inhibition of CK1δ/ε, which are known regulators of the molecular clock machinery.

In cellular models, PF-5006739 enhanced mPER2::Luc bioluminescence in damped adipose tissue explants, indicating its ability to reinforce molecular clock oscillations . This reinforcement of circadian rhythmicity may underlie some of its beneficial effects in metabolic models.

Addiction-Related Behaviors

Another significant finding in preclinical research is PF-5006739's ability to attenuate drug-seeking behaviors. The compound dose-dependently reduced opioid drug-seeking behavior in a rodent operant reinstatement model where animals were trained to self-administer fentanyl . This effect suggests potential applications in addiction treatment, particularly for opioid dependence.

The connection between CK1δ/ε inhibition and reduced drug-seeking behavior highlights an intriguing link between circadian rhythm regulation and reward processing in the brain. This relationship opens new avenues for exploring chronotherapeutic approaches to addiction treatment .

Metabolic Effects

Research has also revealed promising metabolic effects of PF-5006739, particularly in models of obesity and metabolic dysfunction. In diet-induced obese (DIO) mice, daily administration of PF-5006739 (10 mg/kg/day, subcutaneously at ZT10) for three weeks significantly improved glucose tolerance during glucose tolerance tests (GTT) .

Similar improvements were observed in leptin-deficient ob/ob mice, another model of obesity. Importantly, these beneficial effects on glucose metabolism occurred without significant changes in body weight, food intake, feeding behavior, or activity profiles . The compound's effects appeared to be specific to metabolically compromised states, as no difference in glucose clearance was observed in lean control mice treated with PF-5006739 compared to vehicle-treated controls .

Dosing and Administration in Preclinical Studies

In preclinical studies, PF-5006739 has been administered using specific dosing protocols designed to achieve optimal effects on target systems. Most studies utilized a dose of 10 mg/kg/day administered subcutaneously at ZT10 (10 hours after lights on in a 12-hour light/12-hour dark cycle) . This timing and dose were selected to achieve central nervous system target occupancy above 50% for CK1δ/ε.

The selection of ZT10 for administration is particularly significant given the compound's effects on circadian rhythms. This timing allows for maximal phase-shifting effects, as it corresponds to a sensitive period in the circadian cycle for phase delays . The chronicization of treatment (typically 2-3 weeks) in these studies suggests that sustained modulation of circadian rhythms may be necessary for observing certain therapeutic effects, particularly those related to metabolic improvements.

Comparative Advantages

PF-5006739 represents a significant advancement in the development of brain-penetrant kinase inhibitors with high selectivity. The compound addresses several limitations that have historically hindered the development of CNS-active kinase inhibitors:

  • Brain penetration: PF-5006739 demonstrates sufficient brain penetration to achieve greater than 50% target occupancy at the doses used in preclinical studies .

  • Kinome selectivity: The compound exhibits exceptional selectivity across the kinome, minimizing off-target effects that have limited the utility of many kinase inhibitors .

  • Dual inhibition: By targeting both CK1δ and CK1ε, PF-5006739 provides comprehensive modulation of these closely related kinases, which may be advantageous compared to isoform-specific inhibitors .

These comparative advantages position PF-5006739 as a promising candidate for further development and potential clinical translation.

Future Research Directions

Based on the preclinical findings, several promising directions for future research with PF-5006739 emerge:

  • Clinical evaluation: Translating the preclinical findings to human studies represents the next logical step in development. Initial human studies could focus on safety, tolerability, and pharmacokinetics, followed by proof-of-concept studies in circadian rhythm disorders.

  • Expanded metabolic investigations: Further characterization of the compound's effects on glucose metabolism, insulin signaling, and lipid homeostasis could reveal additional therapeutic applications in metabolic disorders.

  • Addiction treatment: The promising results in opioid reinstatement models warrant further investigation into PF-5006739's potential as a treatment for substance use disorders, particularly opioid addiction.

  • Circadian medicine applications: Exploring the compound's utility in conditions characterized by circadian disruption, such as shift work disorder, jet lag, and delayed sleep phase syndrome, represents another promising avenue.

  • Combination therapies: Investigating potential synergistic effects of PF-5006739 with other therapeutic agents could yield novel treatment strategies for complex disorders with circadian components.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator